Methyl 4-{[(3-methylphenoxy)acetyl]amino}benzoate
Description
Methyl 4-{[(3-methylphenoxy)acetyl]amino}benzoate is a synthetic organic compound featuring a benzoate ester core substituted at the 4-position with an amide-linked (3-methylphenoxy)acetyl group. Structurally, it comprises a methyl ester (COOCH₃) attached to a benzene ring, with a secondary amide (–NHCO–) connecting the aromatic system to a phenoxyacetyl moiety. The phenoxy group is further substituted with a methyl group at the meta position, enhancing steric and electronic effects.
This compound belongs to a class of benzoate derivatives widely explored in medicinal and agrochemical research due to their tunable bioactivity. For instance, palladium-catalyzed aryl amination (as in ) or acetyl protection strategies () could be adapted for its preparation .
Properties
Molecular Formula |
C17H17NO4 |
|---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
methyl 4-[[2-(3-methylphenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C17H17NO4/c1-12-4-3-5-15(10-12)22-11-16(19)18-14-8-6-13(7-9-14)17(20)21-2/h3-10H,11H2,1-2H3,(H,18,19) |
InChI Key |
PVHFYHNHOTXYKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The most straightforward route involves reacting methyl 4-aminobenzoate with (3-methylphenoxy)acetyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). A base such as triethylamine (TEA) or pyridine is added to neutralize HCl generated during the reaction:
Typical Conditions :
Optimization Challenges
Excess acyl chloride or prolonged reaction times may lead to diacylation. Source highlights the importance of pH control during workup, where maintaining a slightly basic aqueous phase (pH 9–12) ensures efficient extraction of the product into organic solvents like methylene chloride. This aligns with methodologies for isolating analogous esters.
Coupling Agent-Mediated Synthesis
Use of Carbodiimides
For milder conditions, 3-methylphenoxyacetic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). This method avoids moisture-sensitive acid chlorides:
Advantages :
-
Reduced risk of ester hydrolysis.
-
Suitable for heat-sensitive substrates.
Limitations :
Stepwise Synthesis via Intermediate Formation
Synthesis of (3-Methylphenoxy)acetic Acid
3-Methylphenol is reacted with chloroacetic acid under alkaline conditions (NaOH, 80°C), followed by acidification to yield (3-methylphenoxy)acetic acid:
Acid Chloride Preparation
The carboxylic acid is treated with thionyl chloride (SOCl) to form the corresponding acyl chloride:
Purity : >98% after distillation.
Comparative Analysis of Methods
| Parameter | Direct Acylation | Coupling Agent | Stepwise Synthesis |
|---|---|---|---|
| Yield | 75–85% | 70–80% | 80–90% |
| Reaction Time | 2–4 hours | 6–8 hours | 8–12 hours |
| Cost | Low | High | Moderate |
| Scalability | High | Moderate | High |
| Purity Challenges | Diacylation | Moisture sensitivity | Intermediate purification |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(3-methylphenoxy)acetyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium hydroxide or sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates or phenoxy derivatives.
Scientific Research Applications
Methyl 4-{[(3-methylphenoxy)acetyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 4-{[(3-methylphenoxy)acetyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Calculated molecular weights based on formulae; experimental data may vary.
Key Observations:
Substituent Impact on Bioactivity: The (3-methylphenoxy)acetyl group in the target compound introduces moderate lipophilicity, balancing solubility and membrane permeability. This contrasts with sulfonyl or triazinyl groups (e.g., metsulfuron methyl ester), which confer strong electronegativity for target binding . Carbamoyl derivatives (e.g., Methyl 4-(carbamoylamino)benzoate) exhibit hydrogen-bonding capacity, crucial for aquaporin inhibition .
Synthetic Flexibility :
- Similar compounds employ diverse coupling strategies. For example, highlights palladium-mediated aryl amination for benzoate-amine linkages, while uses acetyl migration for trifluoromethoxy substitution .
Physicochemical Properties: The trifluoromethoxy group in Methyl 4-acetamido-3-(trifluoromethoxy)benzoate significantly increases metabolic stability compared to non-fluorinated analogues . Sulfonylureas (e.g., metsulfuron) rely on acidic protons for herbicidal activity, a feature absent in the target compound .
Biological Activity
Methyl 4-{[(3-methylphenoxy)acetyl]amino}benzoate is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
This compound can be described by its molecular formula and a molecular weight of approximately 299.34 g/mol. The compound features an amide linkage and a phenoxy group, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Research indicates that compounds with similar structures may modulate the activity of key enzymes involved in various physiological processes, such as inflammation and oxidative stress.
Enzyme Inhibition
Studies have shown that related compounds exhibit significant inhibition against cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in neurotransmission and are implicated in neurodegenerative diseases like Alzheimer's. For instance, one study reported IC50 values for similar compounds indicating effective inhibition at low concentrations:
| Compound | IC50 (AChE) | IC50 (BChE) |
|---|---|---|
| Compound A | 1.90 µM | 0.084 µM |
| This compound | TBD | TBD |
This suggests that this compound could also possess therapeutic potential in treating cognitive disorders.
Antioxidant Activity
The compound has been investigated for its antioxidant properties. Similar compounds have demonstrated significant inhibition of lipid peroxidation and high antioxidant activity in assays such as ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and FRAP (Ferric Reducing Antioxidant Power). These findings suggest that this compound may have applications in managing diseases associated with oxidative stress.
Neuroprotective Effects
Research published in Frontiers in Pharmacology explored the neuroprotective effects of compounds structurally related to this compound. The study found that these compounds could significantly reduce oxidative stress markers and enhance cell viability under neurotoxic conditions, indicating potential protective effects against neurodegeneration.
Case Studies
- Neuroprotective Study : A study assessed the effects of similar compounds on neuronal cell lines exposed to neurotoxins. Results indicated a marked decrease in cell death and oxidative stress markers when treated with these compounds, highlighting their potential role in neuroprotection.
- Antioxidant Efficacy : In another investigation, related compounds exhibited significant antioxidant activity in mouse brain homogenates, further supporting their therapeutic potential in conditions characterized by oxidative damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
